molecular formula C21H33N5O6 B14574451 N,1-Bis(tert-butoxycarbonyl)-L-histidyl-L-prolinamide CAS No. 61464-30-0

N,1-Bis(tert-butoxycarbonyl)-L-histidyl-L-prolinamide

Cat. No.: B14574451
CAS No.: 61464-30-0
M. Wt: 451.5 g/mol
InChI Key: XVCIYAOGEFJQOW-GJZGRUSLSA-N
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Description

N,1-Bis(tert-butoxycarbonyl)-L-histidyl-L-prolinamide is a compound used primarily in organic synthesis. It is a derivative of histidine and proline, two amino acids, and is often employed as a protecting group in peptide synthesis. The compound is characterized by its stability and solubility, making it a valuable tool in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-Bis(tert-butoxycarbonyl)-L-histidyl-L-prolinamide typically involves the reaction of L-histidine with di-tert-butyldicarboximide in a suitable solvent. The reaction conditions must be carefully controlled, particularly the temperature and reaction time, to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control systems to maintain optimal reaction conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

N,1-Bis(tert-butoxycarbonyl)-L-histidyl-L-prolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

N,1-Bis(tert-butoxycarbonyl)-L-histidyl-L-prolinamide has several applications in scientific research:

    Chemistry: It is used as a protecting group in peptide synthesis, allowing for selective reactions and modifications.

    Biology: The compound is employed in the study of protein structure and function, particularly in the synthesis of modified peptides.

    Industry: The compound is used in the production of various chemicals and materials, leveraging its stability and reactivity.

Mechanism of Action

The mechanism by which N,1-Bis(tert-butoxycarbonyl)-L-histidyl-L-prolinamide exerts its effects involves the protection of amino acid functional groups. By blocking reactive sites, the compound allows for selective reactions to occur without interference from other functional groups. This selective protection is crucial in peptide synthesis and other complex organic reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,1-Bis(tert-butoxycarbonyl)-L-histidyl-L-prolinamide is unique due to its specific combination of histidine and proline, providing distinct reactivity and stability. This uniqueness makes it particularly valuable in the synthesis of peptides that require selective protection and modification.

Properties

CAS No.

61464-30-0

Molecular Formula

C21H33N5O6

Molecular Weight

451.5 g/mol

IUPAC Name

tert-butyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]imidazole-1-carboxylate

InChI

InChI=1S/C21H33N5O6/c1-20(2,3)31-18(29)24-14(17(28)26-9-7-8-15(26)16(22)27)10-13-11-25(12-23-13)19(30)32-21(4,5)6/h11-12,14-15H,7-10H2,1-6H3,(H2,22,27)(H,24,29)/t14-,15-/m0/s1

InChI Key

XVCIYAOGEFJQOW-GJZGRUSLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)N2CCC[C@H]2C(=O)N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)N2CCCC2C(=O)N

Origin of Product

United States

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